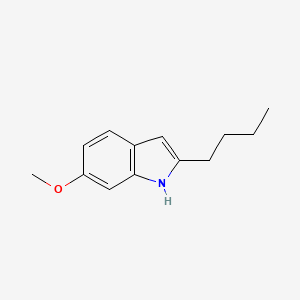

2-butyl-6-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-butyl-6-methoxy-1H-indole |

InChI |

InChI=1S/C13H17NO/c1-3-4-5-11-8-10-6-7-12(15-2)9-13(10)14-11/h6-9,14H,3-5H2,1-2H3 |

InChI Key |

HCCUCMVFJABXCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(N1)C=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 6 Methoxy 1h Indole

Retrosynthetic Analysis of the 2-butyl-6-methoxy-1H-indole Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.

Key Disconnection Strategies at the Indole (B1671886) Core

The core indole structure of this compound offers several strategic bond disconnections. The most common approaches focus on the bonds formed during the cyclization step of the indole synthesis. Key disconnections include:

C(2)-C(3) and N(1)-C(7a) bond disconnection: This is characteristic of the Fischer indole synthesis, one of the most widely used methods for indole formation. bhu.ac.inchemicalbook.com This strategy involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde.

N(1)-C(2) and C(3)-C(3a) bond disconnection: This approach is central to methods like the Madelung and Reissert syntheses, which typically involve the cyclization of an ortho-substituted N-acylaniline derivative. bhu.ac.inchemicalbook.com

C(3a)-C(4) and C(7)-C(7a) bond disconnection: Strategies such as the Batcho-Leimgruber and Nenitzescu syntheses rely on building the pyrrole (B145914) ring onto a pre-existing benzene (B151609) derivative. thieme-connect.comwikipedia.org

Identification of Essential Precursors and Synthon Equivalents

Based on the disconnection strategies, several key precursors and their corresponding synthon equivalents can be identified for the synthesis of this compound.

| Target Bond | Disconnection Strategy | Precursor/Synthon | Corresponding Starting Material |

| C(2)-C(3), N(1)-C(7a) | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine and Hexanal (B45976) | Commercially available |

| N(1)-C(2), C(3)-C(3a) | Madelung/Reissert Synthesis | N-(2-methyl-5-methoxyphenyl)pentanamide | 2-Amino-4-methoxytoluene and Pentanoyl chloride |

| C(3a)-C(4), C(7)-C(7a) | Batcho-Leimgruber Synthesis | 4-Methoxy-2-nitrotoluene and an appropriate C2-building block | Commercially available |

Classical and Modern Indole Synthesis Approaches Adapted for this compound

Several classical and modern indole syntheses can be adapted for the specific synthesis of this compound.

Fischer Indole Synthesis Adaptations for 2-substituted Indoles

The Fischer indole synthesis is a robust and versatile method for preparing indoles. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement and cyclization to yield the indole. wikipedia.org

For the synthesis of this compound, the logical starting materials would be 4-methoxyphenylhydrazine and hexanal. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst such as HCl, H2SO4, polyphosphoric acid (PPA), or zinc chloride. wikipedia.org The choice of acid and reaction conditions can significantly influence the yield and purity of the final product. A potential challenge with unsymmetrical ketones is the formation of regioisomers, but with an aldehyde like hexanal, this is not a concern. bhu.ac.inchemicalbook.com

Madelung and Reissert Indole Synthesis Modifications

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org For this compound, the precursor would be N-(2-methyl-5-methoxyphenyl)pentanamide. The classical Madelung conditions are harsh, often requiring sodium amide or potassium t-butoxide at temperatures between 200-400 °C, which can limit its applicability to substrates with sensitive functional groups. chemicalbook.comwikipedia.org Modern variations using organolithium bases under milder conditions have been developed, potentially allowing for the synthesis of 2-substituted indoles with greater functional group tolerance. chemicalbook.com

The Reissert indole synthesis is a multistep process that begins with the condensation of an o-nitrotoluene with diethyl oxalate. chemicalbook.com For the target molecule, this would involve 4-methoxy-2-nitrotoluene. Subsequent reduction of the nitro group, cyclization, and decarboxylation would lead to the indole core. chemicalbook.com While effective, the multi-step nature of the Reissert synthesis can make it less efficient than other methods.

Batcho-Leimgruber and Nenitzescu Indole Synthesis Variants for Methoxyindoles

The Batcho-Leimgruber indole synthesis is a powerful method for preparing indoles that are unsubstituted at the 2- and 3-positions, but it can be adapted. researchgate.net It involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form a β-enaminostyrene, which is then reductively cyclized to the indole. researchgate.netgoogle.com For 6-methoxyindoles, 4-methoxy-2-nitrotoluene is a key starting material. thieme-connect.comgoogle.com A synthesis of 6-methoxyindole (B132359) has been reported using this method. thieme-connect.com To introduce the 2-butyl substituent, a modification of this approach or a subsequent functionalization of the 6-methoxyindole core would be necessary.

The Nenitzescu indole synthesis is primarily used for the preparation of 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters. wikipedia.org While direct application to this compound is not straightforward, the principles of this reaction, which involve the construction of the pyrrole ring onto a pre-functionalized benzene ring, are relevant to the synthesis of substituted indoles. wikipedia.org The presence of the methoxy (B1213986) group on the benzene ring can influence the regioselectivity of the cyclization in related syntheses. researchgate.net

Bartoli and Larock Indole Synthesis Applied to this compound Precursors

Bartoli Indole Synthesis

The Bartoli indole synthesis is a notable reaction for forming substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org For the synthesis of a compound like this compound, the starting material would be an appropriately substituted nitroarene, such as 1-methoxy-4-nitro-2-substituted benzene. The reaction's success often hinges on the presence of a bulky substituent ortho to the nitro group, which facilitates a key ub.eduub.edu-sigmatropic rearrangement in the mechanism. wikipedia.org

The synthesis requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org One of the key advantages of the Bartoli synthesis is its ability to produce indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.org

Larock Indole Synthesis

The Larock indole synthesis, or Larock heteroannulation, is a powerful one-pot method utilizing a palladium catalyst to react an o-iodoaniline with an internal alkyne, yielding 2,3-disubstituted indoles. ub.eduacs.org To synthesize a 2-butyl-substituted indole, a suitable internal alkyne would be employed. A significant feature of this reaction is its high regioselectivity, which typically places the bulkier group of the alkyne at the 2-position of the resulting indole. ub.edu The reaction conditions have been refined over time, with the use of LiCl often proving more effective and reproducible than the original carbonate or acetate (B1210297) bases. ub.edu The mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the aryl iodide, alkyne insertion, and subsequent cyclization and reductive elimination. ub.edu

Transition Metal-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium-Catalyzed Annulation Reactions for 2-substituted Indoles

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several routes to 2-substituted indoles. One such method is the palladium-catalyzed annulation of anilines with bromoalkynes, which provides 2-phenylindoles with high regioselectivity. organic-chemistry.org Another approach involves the tandem C-N/Suzuki-Miyaura coupling of ortho-gem-dihalovinylanilines with boronic acids or other organoboron reagents to give 2-substituted indoles in good to excellent yields. organic-chemistry.org

A one-pot synthesis of indoles can be achieved through the palladium-catalyzed annulation of ortho-iodoanilines and aldehydes under mild, ligandless conditions. organic-chemistry.org For less reactive ortho-chloro or ortho-bromoanilines, X-Phos is an effective ligand. organic-chemistry.org Furthermore, a tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, catalyzed by palladium, yields indole skeletons with good functional group tolerance. organic-chemistry.org

The synthesis of 2-substituted indoles can also be accomplished via a Sonogashira-type coupling followed by reductive cyclization of 1-halo-2-nitrobenzene with terminal alkynes. researchgate.net This tandem process uses a dppf-ligated palladium dithiolate complex as the catalyst and zinc as the reductant, tolerating a broad range of functional groups. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)2/S-Phos | ortho-gem-dihalovinylanilines, Boronic acids | 2-substituted indoles | Good to excellent yields, low catalyst loading. organic-chemistry.org |

| Pd(OAc)2 | ortho-iodoanilines, Aldehydes | 2,3-disubstituted indoles | Mild, ligandless conditions. organic-chemistry.org |

| Pd dithiolate complex/Zn | 1-halo-2-nitrobenzene, Terminal alkynes | 2-substituted indoles | One-pot tandem reaction, broad functional group tolerance. researchgate.net |

Copper-Mediated Intramolecular Cyclization Approaches

Copper-catalyzed reactions provide an economical and efficient alternative for indole synthesis. One method involves the copper(II)-mediated intramolecular C-H/C-H cross-dehydrogenative coupling (CDC) of α-oxo ketene (B1206846) N,S-acetals to produce 2-thioalkyl indoles. dicp.ac.cn This reaction is dependent on the presence of a β-thioalkyl group to activate the substrate and proceeds via a radical pathway. dicp.ac.cn

Another approach is the copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives, which can be performed at room temperature in a mixture of water and methanol. organic-chemistry.org Furthermore, a domino coupling/cyclization process catalyzed by Cu(II) under aerobic conditions allows for the straightforward synthesis of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. organic-chemistry.org

A mild and efficient Cu2O-catalyzed domino intramolecular C–N coupling/C–Y (Y = O, S, N) bond formation has been developed for the synthesis of polycyclic indole derivatives from gem-dibromovinyl systems. rsc.org This protocol is general and practical, affording a variety of indole-incorporated products in good to excellent yields, even under an air atmosphere. rsc.org

| Copper Catalyst | Reactants | Product Type | Reaction Conditions |

| CuCl2 | α-oxo ketene N,S-acetals | 2-thioalkyl indoles | DMSO/DMF, 120 °C. dicp.ac.cn |

| Cu(II) | 2-ethynylaniline derivatives | Indoles | H2O/MeOH, room temperature. organic-chemistry.org |

| Cu(II) | 2-alkynylanilines, Boronic acids | 1,2-disubstituted indoles | Aerobic conditions. organic-chemistry.org |

| Cu2O | gem-dibromovinyl systems | Polycyclic indoles | Mild, air atmosphere. rsc.org |

Ruthenium-Catalyzed Cycloaddition Reactions in Indole Synthesis

Ruthenium catalysts have emerged as powerful tools for constructing indole rings through various cycloaddition reactions. nih.gov A notable example is the ruthenium(II)-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with 3-thiocyanatoindoles, which efficiently produces 3-(2-thiopyridyl)indole derivatives under mild conditions. rsc.orgrsc.org This atom-economical method provides access to complex indole structures with potential medicinal applications. rsc.org

Ruthenium complexes can also catalyze the cycloisomerization of 2-alkynylanilides to yield 3-substituted indoles. acs.org This reaction proceeds through a disubstituted vinylidene ruthenium intermediate formed by a 1,2-carbon migration. acs.org Additionally, ruthenium-catalyzed C-H activation has been utilized in the [3+2] annulation of N-nitrosoanilines with alkynes to synthesize indole derivatives with excellent regioselectivity. researchgate.net

| Ruthenium Catalyst | Reaction Type | Reactants | Product |

| [Cp*RuCl(cod)] | [2+2+2] Cycloaddition | α,ω-diynes, 3-thiocyanatoindoles | 3-(2-thiopyridyl)indoles. rsc.orgrsc.org |

| Cationic Ruthenium Complex | Cycloisomerization | 2-alkynylanilides | 3-substituted indoles. acs.org |

| Ruthenium(II) Complex | [3+2] Annulation | N-nitrosoanilines, Alkynes | Indole derivatives. researchgate.net |

Electrocatalytic and Metal-Free Synthetic Routes

Dehydrogenative Cyclization of 2-vinylanilides

Electrocatalysis offers a sustainable and oxidant-free approach to indole synthesis. An electrocatalytic method has been developed for the dehydrogenative cyclization of 2-vinylanilides to form indoles. organic-chemistry.orgacs.org This reaction utilizes an organic redox catalyst, such as phenothiazine, and proceeds without the need for external chemical oxidants. organic-chemistry.org The process involves the electrochemical oxidation of the 2-vinylanilide to generate a nitrogen-centered radical, which then undergoes intramolecular cyclization. organic-chemistry.org This method is scalable and provides efficient access to 3-substituted and 2,3-disubstituted indoles. acs.org

The reaction is typically carried out using a reticulated vitreous carbon anode and a platinum cathode in a mixture of acetonitrile (B52724) and water at 55°C. organic-chemistry.org While the method shows broad substrate compatibility for terminal and trisubstituted alkenes, monosubstituted alkenes and N-protected anilides exhibit limited reactivity. organic-chemistry.org

Green Chemistry Approaches to Indole Formation

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst, often being recyclable. For instance, Bronsted acid ionic liquids have been used to catalyze Michael additions in the formation of 3-substituted indoles. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by drastically reducing reaction times and often increasing product yields compared to conventional heating. researchgate.nettandfonline.comtandfonline.com It is considered a rapid, efficient, and environmentally friendly method for synthesizing organic compounds, including various indole derivatives. tandfonline.comtandfonline.com

Solvent-Free Reactions: Performing reactions without a solvent is a core principle of green chemistry. For example, indole derivatives have been successfully synthesized by reacting indole with substituted aromatic aldehydes using a reusable solid acid catalyst, Cellulose (B213188) Sulfuric Acid, under solvent-free conditions. openmedicinalchemistryjournal.com

Water as a Solvent: Utilizing water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. openmedicinalchemistryjournal.com Phase-transfer catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have enabled reactions of indoles in water at ambient temperatures with high yields. openmedicinalchemistryjournal.com

Regioselective Introduction of the 2-butyl and 6-methoxy Substituents

Achieving the specific substitution pattern of this compound requires carefully planned regioselective functionalization steps. The inherent reactivity of the indole ring, which favors electrophilic substitution at the C3 position, makes direct C2 and C6 functionalization a synthetic challenge. rsc.orgbeilstein-journals.org

Control of Alkylation at the C2 Position

Direct alkylation of the indole C2 position is less favorable than at C3. beilstein-journals.org Therefore, strategies often involve the use of a directing group on the indole nitrogen to steer the alkylating agent to the desired C2 position. Transition-metal-catalyzed C-H activation has become a primary tool for achieving this transformation. mdpi.com

For instance, rhodium(III)-catalyzed C-H alkylation of N-pyridinylindole with β-nitroolefins has been demonstrated. semanticscholar.org Similarly, cobalt-catalyzed systems have been used for the C2-alkylation of N-pyrimidyl indoles. beilstein-journals.org After the C2-alkylation is complete, the directing group can be removed. Another approach involves acid-promoted regioselective C2-alkylation of unprotected indoles using unactivated alkenes, where a catalytic amount of an inexpensive acid like HI can afford C2-branched alkylation products with excellent regioselectivity. frontiersin.org

Strategies for Ortho-Metallation and Functionalization

Ortho-metalation is a powerful strategy for the functionalization of aromatic rings at a position adjacent to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation and subsequent metalation at the adjacent ortho position. This ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents.

Directed Ortho-Metalation (DoM) for 6-methoxylation

Directed ortho-metalation (DoM) is a key strategy for introducing substituents at specific positions on an aromatic ring that might otherwise be difficult to functionalize. vulcanchem.comresearchgate.net In the context of indole synthesis, to achieve 6-methoxylation, a directing group is typically installed on the indole nitrogen. This group, often a carbamate (B1207046) or a silyl (B83357) group, directs an organolithium reagent to deprotonate the C7 position. msu.edu Subsequent reaction with an appropriate electrophile can install the desired functionality.

However, for C6-methoxylation, the strategy often involves starting with a pre-functionalized aniline (B41778) derivative. For example, a methoxy-substituted aniline or phenylhydrazine can be used as a precursor in a classical indole synthesis like the Fischer, Bischler, or Hemetsberger methods to build the 6-methoxyindole core directly. chim.it For instance, the Fischer indole synthesis can be performed by reacting a 4-methoxyphenylhydrazine with an appropriate ketone (e.g., 2-hexanone (B1666271) to introduce the butyl group precursor) under acidic conditions. smolecule.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize yield and purity while minimizing side reactions. This includes a careful selection of catalysts, ligands, solvents, temperature, and reaction time for each synthetic step.

Catalyst Screening and Ligand Effects in Catalytic Reactions

For palladium-catalyzed reactions, which are common in indole functionalization, a variety of phosphine (B1218219) and nitrogen-based ligands are often screened to find the optimal conditions. mdma.chrsc.org For example, in a study on the Pd-catalyzed coupling of indole with acrylates, bidentate nitrogen ligands like bipyridine were found to be significantly more effective than monodentate ligands like pyridine. mdma.ch The development of sulfoxide-2-hydroxypyridine (SOHP) ligands has enabled a switch in regioselectivity between the C2 and C3 positions in the oxidative Heck reaction of indoles. rsc.org

The table below illustrates a typical catalyst and ligand screening process for a generic Pd-catalyzed C-H functionalization reaction on an indole derivative.

Table 1: Example of Catalyst and Ligand Screening for a Pd-Catalyzed Indole Functionalization

| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | Pyridine (20) | - | 1,4-dioxane | 100 | 0 |

| 2 | Pd(OAc)₂ (5) | 1,10-phenanthroline (10) | - | 1,4-dioxane | 100 | 9 |

| 3 | Pd(OAc)₂ (5) | Bipyridine (10) | - | 1,4-dioxane | 100 | 57 |

| 4 | PdCl₂(CH₃CN)₂ (5) | SOHP-L6 (20) | Cu(OAc)₂ | DMF | 70 | 85 (C2-selective) |

| 5 | Pd(OAc)₂ (10) | None | NaOAc | CD₃CO₂D/dioxane | 120 | 81 (C2-deuteration) |

This table is a composite representation based on findings from multiple sources. mdma.chrsc.orgworktribe.com It serves to illustrate the impact of different catalytic systems.

The data show that the choice of ligand can dramatically impact the reaction's success, with bipyridine and specialized SOHP ligands providing significantly better results than simpler ligands or no ligand at all. mdma.chrsc.org Furthermore, reaction conditions such as the specific palladium source, additives, and solvent all play a crucial role in optimizing the transformation. worktribe.com

Influence of Solvents, Temperature, and Pressure on Reaction Outcomes

The outcome of the synthesis of this compound, particularly via the Fischer indole synthesis, is significantly influenced by the choice of solvent, reaction temperature, and to a lesser extent, pressure.

Solvents: The polarity of the solvent can affect the rate and yield of the Fischer indole synthesis. Protic solvents like ethanol (B145695) and acetic acid are commonly employed. japsonline.com Acetic acid can also serve as a catalyst. japsonline.com Non-polar solvents such as toluene (B28343) or xylene are also utilized, often in conjunction with a strong acid catalyst, and can facilitate the removal of water by azeotropic distillation, thereby driving the reaction forward. The use of aqueous micellar media, employing surfactants like TPGS-750-M, has been explored for palladium-catalyzed indole syntheses to enhance sustainability. mdpi.com

Temperature: The reaction temperature is a critical parameter. The formation of the hydrazone from (4-methoxyphenyl)hydrazine (B1593770) and hexanal is typically performed at or below room temperature. The subsequent cyclization to the indole generally requires elevated temperatures. rsc.org For many Fischer indole syntheses, refluxing the reaction mixture is common. rsc.org The optimal temperature can vary depending on the specific acid catalyst and solvent used. For instance, reactions in acetic acid may be heated to facilitate cyclization. japsonline.com Microwave-assisted heating has also been shown to accelerate indole synthesis, sometimes leading to improved yields and reduced reaction times. mdpi.com

Pressure: The Fischer indole synthesis is typically carried out at atmospheric pressure. While pressure is not a commonly manipulated variable for this reaction, in cases where low-boiling reactants or solvents are used at elevated temperatures, a sealed reaction vessel might be necessary to maintain the desired conditions.

The interplay of these factors is crucial for optimizing the yield and purity of this compound. The following table summarizes the potential effects of different reaction parameters.

| Parameter | Condition | Potential Outcome on this compound Synthesis |

| Solvent | Polar Protic (e.g., Ethanol, Acetic Acid) | Can facilitate both hydrazone formation and cyclization. Acetic acid can also act as the catalyst. japsonline.com |

| Non-polar (e.g., Toluene, Xylene) | Allows for azeotropic removal of water, potentially increasing yield. Requires a separate acid catalyst. | |

| Aqueous Micellar (for Pd-catalyzed routes) | Enhances sustainability and can be effective for specific catalytic systems. mdpi.com | |

| Temperature | Low (0 °C to RT) | Favorable for the initial formation of the (4-methoxyphenyl)hydrazone from hexanal. |

| Elevated (Reflux) | Necessary for the acid-catalyzed cyclization of the hydrazone to the indole core. rsc.orgrsc.org | |

| Microwave Irradiation | Can significantly reduce reaction times and potentially improve yields. mdpi.com | |

| Pressure | Atmospheric | Standard condition for most Fischer indole syntheses. |

| Elevated (in sealed vessel) | May be required if using volatile solvents or reactants at high temperatures. |

Strategies for Minimizing Side Product Formation and Enhancing Purity

In the synthesis of this compound via the Fischer indole synthesis, the formation of side products can occur, necessitating effective purification strategies to obtain a high-purity final product.

Minimizing Side Products: One of the primary challenges in the Fischer indole synthesis, especially when using aldehydes like hexanal, is the potential for the formation of isomeric indoles if the starting hydrazine (B178648) is unsymmetrically substituted on the benzene ring. In the case of (4-methoxyphenyl)hydrazine, this is not a concern. However, other side reactions can include:

Incomplete Cyclization: If the reaction conditions (temperature, time, or catalyst concentration) are insufficient, the hydrazone intermediate may not fully convert to the indole.

Polymerization: Indoles, being electron-rich heterocycles, can be susceptible to polymerization under strongly acidic conditions. bhu.ac.in Careful control of the acid concentration and temperature is crucial to minimize this.

Oxidation: The indole product can be sensitive to oxidation, particularly at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Rearrangements: Under certain acidic conditions, the initially formed indole may undergo rearrangements, although this is less common for simple 2-alkylindoles. jst.go.jp

To minimize these side products, the following strategies can be employed:

Stepwise Reaction: Performing the reaction in a stepwise manner, where the hydrazone is first formed and isolated before being subjected to the cyclization conditions, can sometimes lead to a cleaner reaction.

Catalyst Choice and Concentration: Using a milder Lewis acid catalyst (e.g., zinc chloride) or a carefully controlled amount of a Brønsted acid can reduce the extent of polymerization and other acid-catalyzed side reactions. wikipedia.org

Inert Atmosphere: Conducting the cyclization step under an inert gas can prevent oxidative degradation of the product.

Optimized Reaction Time and Temperature: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help in determining the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products.

Enhancing Purity: After the reaction is complete, the crude this compound will likely be a mixture containing the desired product, unreacted starting materials, the catalyst, and any side products. The following purification techniques are commonly used:

Extraction: A standard workup procedure involving extraction with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., sodium bicarbonate to neutralize the acid catalyst, and brine) is the first step in purification.

Column Chromatography: This is the most effective method for separating the target indole from impurities. mdpi.comjapsonline.com Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the eluent. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product.

Crystallization: If the synthesized indole is a solid at room temperature, crystallization from a suitable solvent or solvent mixture can be a highly effective final purification step to obtain a product of high purity.

The following table outlines common side products and strategies to mitigate their formation and purify the final compound.

| Side Product/Impurity | Formation Pathway | Mitigation and Purification Strategy |

| Unreacted (4-methoxyphenyl)hydrazine | Incomplete reaction | Ensure sufficient hexanal is used; remove by washing with dilute acid during workup or by column chromatography. |

| Unreacted Hexanal | Incomplete reaction | Remove by evaporation (if volatile) or during column chromatography. |

| (4-methoxyphenyl)hydrazone | Incomplete cyclization | Ensure adequate catalyst concentration and reaction temperature/time; can be separated by column chromatography. |

| Polymeric by-products | Strong acid conditions | Use milder acid catalysts, control acid concentration and temperature; polymers are typically removed during filtration or column chromatography as they are often insoluble or have very low mobility. bhu.ac.in |

| Oxidized by-products | Reaction with air at high temperatures | Conduct the reaction under an inert atmosphere; can be separated by column chromatography. |

Chemical Reactivity and Derivatization of 2 Butyl 6 Methoxy 1h Indole

Electrophilic Substitution Reactions at the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position, as the resulting cationic intermediate (indoleninium ion) is more stable. bhu.ac.in The electron-donating nature of the methoxy (B1213986) group at the C6 position further activates the indole nucleus towards electrophilic substitution. rsc.org

Reactivity at the C3 Position and Stereochemical Considerations

The C3 position of 2-butyl-6-methoxy-1H-indole is the most nucleophilic site and the primary target for a variety of electrophilic substitution reactions. bhu.ac.inresearchgate.net The presence of the electron-donating 6-methoxy group enhances the electron density of the pyrrole (B145914) ring, facilitating reactions at this position.

Common electrophilic substitution reactions at C3 include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). nrochemistry.com For 6-methoxyindole (B132359), this reaction proceeds efficiently to yield the 3-formyl derivative. nih.govchemicalbook.com The reaction involves the electrophilic attack of the chloroiminium ion on the electron-rich C3 position, followed by hydrolysis. wikipedia.org

Mannich Reaction: This reaction installs an aminomethyl group at the C3 position. It involves the reaction of the indole with formaldehyde (B43269) and a secondary amine (like dimethylamine) in an acidic medium. organic-chemistry.org The Mannich reaction on 6-methoxy-1H-indole is a well-established method for producing gramine (B1672134) analogs. nih.govresearchgate.net

Friedel-Crafts Acylation: Acyl groups can be introduced at the C3 position using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, due to the high reactivity of the indole nucleus, milder conditions are often preferred. Research on 1-(phenylsulfonyl)-6-methoxyindole has shown successful acylation at the C3 position, which can then be deprotected. researchgate.net

Alkylation: While direct C-alkylation can be challenging and can lead to polysubstitution, reactions with specific electrophiles like α,β-unsaturated ketones or nitriles can occur at the C3 position under acidic conditions. bhu.ac.in More controlled C3-alkylation can be achieved using methods like the hydrogen autotransfer strategy with specific alcohols. chemrxiv.org

Stereochemical considerations become important when the electrophilic substitution at the C3 position creates a new stereocenter. For example, the reaction with an unsymmetrical ketone could lead to a chiral tertiary alcohol. The stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) would depend on the specific reagents, catalysts (especially chiral catalysts), and reaction conditions used. researchgate.netacs.org

Table 1: Examples of Electrophilic Substitution Reactions on 6-Methoxyindole Derivatives

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0°C to RT | 6-Methoxy-1H-indole-3-carbaldehyde | nih.gov, chemicalbook.com |

| Mannich Reaction | CH₂O, Secondary Amine, Acetic Acid | 3-(Aminomethyl)-6-methoxy-1H-indole | nih.gov, researchgate.net |

| Friedel-Crafts Acylation | Acetyl Chloride, (on N-protected indole) | 3-Acetyl-6-methoxy-1-(phenylsulfonyl)indole | researchgate.net |

| Alkylation | Aromatic Fluoromethyl Ketones, K₂CO₃/n-Bu₄PBr, H₂O | 3-(1-Hydroxy-1-aryl-2,2,2-trifluoroethyl)-6-methoxy-1H-indole | beilstein-journals.org |

Directed Functionalization at Other Positions (e.g., C4, C7)

While C3 is the most reactive site, the presence of the 6-methoxy group also influences the reactivity of other positions. The electron-donating effect activates the entire benzene (B151609) portion of the nucleus, but direct electrophilic attack at positions C4, C5, or C7 is less common than at C3. chim.it Furthermore, the presence of the C2-butyl group can sterically hinder attack at the C7 position.

However, studies on related systems show that functionalization at these less-reactive positions is possible, often requiring specific strategies:

Competitive C2 Substitution: The 6-methoxy group activates the indole nucleus to such an extent that direct electrophilic substitution at the C2 position can become a competitive process alongside C3 substitution. rsc.org

Directed C-H Functionalization: Modern synthetic methods allow for site-selective functionalization through the use of directing groups. chim.itresearchgate.net For instance, a protecting group on the indole nitrogen, such as a pivaloyl or a phosphinoyl group, can direct metallation and subsequent reaction with an electrophile to the C7 or C4 positions. researchgate.netacs.org An iridium-catalyzed borylation of N-diethylhydrosilyl-6-methoxyindole has been shown to proceed exclusively at the more sterically hindered C7 position, demonstrating the power of directing groups to overcome inherent reactivity patterns. acs.org

Functionalization via N-Protection: Friedel-Crafts acylation of 1-methoxyindole-3-carboxylate (where the nitrogen is substituted) has been shown to yield a mixture of 5- and 6-acylated products, indicating that blocking the nitrogen can alter the regioselectivity of electrophilic attack on the benzene ring. clockss.org

N-Functionalization of this compound

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton (N-H). This allows for a range of functionalization reactions directly on the nitrogen. researchgate.net

Alkylation and Acylation at the Indole Nitrogen

N-functionalization is a fundamental transformation in indole chemistry. The indole nitrogen can be deprotonated with a suitable base to form an indolide anion, which is a potent nucleophile.

N-Alkylation: This is typically achieved by treating the indole with a base followed by an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). nih.gov The resulting anion readily reacts with alkyl halides (e.g., 1-bromooctane) or other alkylating agents to form N-alkylated indoles. nih.govgoogle.com

N-Acylation: Similarly, acylation at the nitrogen can be accomplished by reacting the indolide anion with an acyl chloride or anhydride. This is a common method for introducing protecting groups. researchgate.net

Synthesis of N-Protected or N-Substituted Derivatives

Protecting the indole nitrogen is a crucial strategy in multi-step syntheses. It prevents unwanted side reactions at the nitrogen and can be used to direct functionalization to other positions of the indole ring. japsonline.comwikipedia.org

Common N-protecting groups for indoles include:

Sulfonyl groups: Phenylsulfonyl (PhSO₂) or tosyl (Ts) groups are robust and are known to facilitate lithiation at the C2 position. researchgate.netarabjchem.org

Carbamates: tert-Butoxycarbonyl (Boc) is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is easily removed under acidic conditions.

Alkyl groups: Benzyl (B1604629) (Bn) is a common protecting group introduced using benzyl bromide and a base. google.com

The synthesis of these derivatives generally follows the N-alkylation or N-acylation procedures described above. For example, N-alkylation of various substituted indoles, including 6-methoxyindole, with reagents like 1-bromooctane (B94149) in the presence of NaH is a standard procedure. nih.gov

Table 2: General Conditions for N-Functionalization of Indoles

| Functionalization | Reagents | Base | Product | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | NaH, K₂CO₃ | 1-Alkyl-indole | nih.gov |

| N-Benzylation | Benzyl Bromide (Bn-Br) | NaH | 1-Benzyl-indole | google.com |

| N-Sulfonylation | Phenylsulfonyl Chloride (PhSO₂Cl) | Pyridine | 1-(Phenylsulfonyl)-indole | researchgate.net |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | 1-(tert-Butoxycarbonyl)-indole | acs.org |

Transformations Involving the 2-butyl Side Chain

The 2-butyl side chain of the molecule also offers opportunities for chemical modification, although it is generally less reactive than the indole nucleus itself. The reactivity of the butyl group would be similar to that of a standard alkane, but the position alpha to the indole ring (the C1 of the butyl chain) exhibits increased reactivity analogous to a benzylic position.

Potential transformations include:

Oxidation: The butyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidizing agent and reaction conditions, this could potentially yield corresponding alcohols, ketones (at the C1 or C2 position of the butyl chain), or carboxylic acids (through cleavage or oxidation of a terminal methyl group).

Radical Halogenation: The C1 position of the butyl group, being adjacent to the aromatic ring, could be susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would introduce a halogen that could be further displaced by nucleophiles.

Skeletal Editing: Advanced synthetic methods have been developed that can cleave and rearrange the indole skeleton itself, which could involve the 2-butyl group. For instance, a radical-induced ring cleavage has been reported for a 2-sec-butyl indole derivative. nih.gov

Selective Oxidation and Reduction Reactions

The selective oxidation and reduction of this compound can be directed at either the indole core or the butyl side chain, depending on the reagents and conditions employed.

Oxidation: The indole nucleus is generally sensitive to strong oxidizing agents, which can lead to complex mixtures or degradation. However, controlled oxidation is possible. For instance, the butyl group at the C2 position can potentially be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions. smolecule.com More broadly, oxidation of indole derivatives can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. Oxidation of the indole ring system itself can lead to various products, such as 2-oxindoles, particularly if the C3 position is unsubstituted or becomes susceptible after initial reactions. mdpi.com

Reduction: Reduction reactions can target the pyrrole ring of the indole system to yield an indoline (B122111) (2,3-dihydroindole). Reagents like sodium cyanoborohydride or catalytic hydrogenation are often employed for this transformation. For example, the reduction of Boc-protected indoles can yield the corresponding 2,3-dihydroindoles. mdpi.com Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing functional groups on side chains without affecting the aromatic indole core. The choice of reducing agent is therefore critical for achieving selectivity between the ring and substituents.

Table 1: Representative Oxidation and Reduction Reactions on Indole Scaffolds Note: These are general reactions applicable to indole derivatives; specific outcomes for this compound may vary.

| Transformation | Reagent(s) | Target Site | Product Type |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Alkyl Side Chain / Ring | Carboxylic Acid, Oxindole |

| Reduction | NaBH₃CN, H₂/Pd | Indole Ring (Pyrrole part) | Indoline mdpi.com |

| Reduction | LiAlH₄ | Ester/Amide Side Chains | Alcohol/Amine |

Chain Elongation and Functional Group Interconversions

The 2-butyl group can be modified, or analogous structures can be built up through chain elongation strategies.

Chain Elongation: A common strategy for elaborating C2-alkyl chains on indoles involves starting with an indole-2-carbaldehyde. acs.org This aldehyde can undergo condensation reactions, such as a Knoevenagel condensation, followed by reduction to extend the carbon chain. acs.org This multi-step approach allows for the introduction of various functionalities at the terminus of the newly formed chain.

Functional Group Interconversions: The butyl group itself is relatively unreactive, but functional groups on related indole structures can be readily interconverted. For example, a carboxylic acid group on the indole scaffold can be converted into a carboxamide and subsequently dehydrated to a nitrile using reagents like methanesulfonic acid chloride. ebi.ac.uk Such transformations highlight the chemical tolerance of the indole core to various reaction conditions, allowing for late-stage functionalization of complex molecules.

Reactions of the 6-methoxy Group

The 6-methoxy group is a key modulator of the indole's electronic properties and serves as a handle for further derivatization, most commonly through demethylation to reveal a nucleophilic hydroxyl group.

Demethylation Strategies and Hydroxylation

Conversion of the 6-methoxy group to a 6-hydroxy group is a critical transformation, as the resulting phenol (B47542) is a versatile intermediate for further synthesis.

Demethylation: The ether cleavage can be accomplished using various reagents. Boron tribromide (BBr₃) is a classic and effective reagent for demethylating aryl methyl ethers. Alternatively, modern methods have been developed for this purpose. For instance, 6-methoxyindole-2-carboxylic acid can be demethylated using ionic liquids under microwave irradiation, offering a potentially greener and more efficient protocol. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Hydroxylation via Synthetic Equivalents: An alternative to direct synthesis of the 6-methoxyindole is to introduce the oxygen functionality at the C6 position of an indole precursor. A facile synthesis involves the regioselective chloroacetylation of 1-pivaloylindole, followed by a Baeyer-Villiger oxidation. thieme-connect.com This sequence installs a hydroxyl group at the C6 position, which can then be methylated to give the 6-methoxyindole or used directly. thieme-connect.com

Table 2: Selected Demethylation Methods for Methoxyindoles

| Substrate Type | Reagent/Condition | Product | Reference(s) |

|---|---|---|---|

| 6-Methoxyindole-2-carboxylic acid | Ionic Liquid, Microwave | 6-Hydroxyindole-2-carboxylic acid | sigmaaldrich.com, sigmaaldrich.com |

| General Aryl Methyl Ether | Boron Tribromide (BBr₃) | Corresponding Phenol | Standard Method |

Conversion to Other Ethers or Functional Groups

Once the 6-hydroxyindole (B149900) is obtained via demethylation, the hydroxyl group can be converted into a wide range of other functionalities.

Conversion to Other Ethers: Standard Williamson ether synthesis conditions can be applied. The 6-hydroxyindole is first treated with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which is then reacted with an alkyl halide (R-X) to furnish new 6-alkoxyindole derivatives.

Conversion to Functional Group Precursors: The hydroxyl group is an excellent precursor for cross-coupling reactions. It can be converted into a triflate (trifluoromethanesulfonate) by reaction with triflic anhydride (Tf₂O) in the presence of a base like pyridine. acs.org This 6-indolyl triflate is a highly effective electrophile for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C6 position. acs.org

Cross-Coupling Reactions of Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the indole nucleus. These reactions require a halogenated indole precursor, which can typically be prepared by direct halogenation (e.g., with N-bromosuccinimide or N-iodosuccinimide) at the electron-rich C3 position or other positions depending on the directing groups and reaction conditions.

Suzuki-Miyaura, Sonogashira, and Heck Couplings

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an aryl or vinyl halide. Halogenated indoles, such as 3-bromo or 5-bromoindoles, are excellent substrates for this reaction. Mild, aqueous conditions have been developed, which are tolerant of the free N-H group on the indole. rsc.orgnih.gov Catalyst systems such as Pd/SPhos or ligand-free palladium nanoparticles are effective for these transformations, allowing for the introduction of a wide range of aryl and heteroaryl groups. rsc.orgnih.govresearchgate.net

Table 3: Examples of Suzuki-Miyaura Coupling with Bromoindoles

| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd/SPhos | K₂CO₃, H₂O/CH₃CN, 37°C | >92% | nih.gov |

| 5-Bromoindole | 2-Tolylboronic acid | Pd/SPhos | K₂CO₃, H₂O/CH₃CN, 37°C | >92% | nih.gov |

| 5-Bromoindole | 4-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃, Dioxane/H₂O, 50°C | 63% | scholaris.ca |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically co-catalyzed by palladium and copper(I) salts. scirp.orgorganic-chemistry.org The reaction has been successfully applied to iodo-indole derivatives, including those with a 6-methoxy substituent. For example, 1-benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile undergoes efficient Sonogashira coupling with various substituted phenylacetylenes to produce 3-alkynylindoles in good yields. mdpi.com

Table 4: Examples of Sonogashira Coupling with Haloindoles

| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 65°C | 84% | mdpi.com |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, 65°C | 90% | mdpi.com |

| 2-Amino-3-bromopyridine* | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | DMF, 100°C | High | scirp.org |

Note: Pyridine derivative shown to illustrate general conditions.

Heck Coupling: The Heck reaction forms a C-C bond between an alkene and an aryl halide. This reaction has been demonstrated on iodo- and bromo-indoles, including under aqueous conditions, which is advantageous for functionalizing complex biomolecules. nih.govresearchgate.net Water-soluble ligands can facilitate the reaction with more challenging substrates. nih.gov Intramolecular Heck reactions of bromoindoles are also a powerful strategy for synthesizing fused polycyclic indole systems. acs.org For example, 2-(phenylaminomethyl)-3-bromoindole can be cyclized using a Pd(OAc)₂/PPh₃ catalyst system to form a benzo-β-carboline structure in good yield. acs.org

Table 5: Examples of Heck Coupling with Haloindoles

| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 5-Iodoindole | Acrylic Acid | Na₂PdCl₄ / sSPhos | Na₂CO₃, CH₃CN/H₂O, MW | >95% | nih.gov |

| 2-(Phenylaminomethyl)-3-bromoindole | Intramolecular | Pd(OAc)₂ / PPh₃ | K₂CO₃, DMF, 110°C | 78% | acs.org |

| 7-Bromo-tryptophan | Styrene | Pd(OAc)₂ / TPPTS | Na₂CO₃, H₂O, 80°C | High | nih.gov |

Stille and Negishi Couplings for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are powerful methods for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules, including derivatives of indole. wikipedia.orgrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.orgrsc.org

For a substrate like this compound, the application of Stille or Negishi couplings would necessitate prior functionalization of the indole ring to introduce a suitable leaving group, typically a halide (e.g., I, Br) or a triflate. The most common position for such functionalization on the indole ring is the 3-position, which is highly susceptible to electrophilic halogenation.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.org While specific examples for this compound are not extensively documented in the literature, the reaction is broadly applicable to a wide range of indole derivatives. rsc.orgmdpi.com For instance, the Stille cross-coupling of a halogenated 6-methoxyindole derivative with an organostannane reagent would proceed under typical palladium catalysis.

A plausible reaction scheme would first involve the iodination of this compound at the 3-position. The resulting 2-butyl-3-iodo-6-methoxy-1H-indole could then be coupled with various organostannanes.

Table 1: Representative Conditions for Stille Coupling of a Hypothetical 2-butyl-3-iodo-6-methoxy-1H-indole

| Entry | Organostannane (R-SnBu₃) | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 1 | Vinyl-SnBu₃ | Pd(PPh₃)₄ | PPh₃ | Toluene (B28343) | 100 | ~70-80 |

| 2 | Aryl-SnBu₃ | Pd₂(dba)₃ | AsPh₃ | DMF | 80 | ~65-75 |

| 3 | Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ | - | Dioxane | 90 | ~70-85 |

Note: The data in this table is illustrative and based on typical conditions reported for Stille couplings of similar indole substrates. rsc.orgmdpi.com

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.org Similar to the Stille coupling, the application to this compound would require initial halogenation.

The resulting 2-butyl-3-iodo-6-methoxy-1H-indole could then be coupled with an organozinc reagent, which can be prepared from the corresponding organohalide. The Negishi reaction is particularly useful for creating sp³-sp², sp²-sp², and sp³-sp³ carbon-carbon bonds. rsc.orgorganic-chemistry.org

Table 2: Representative Conditions for Negishi Coupling of a Hypothetical 2-butyl-3-iodo-6-methoxy-1H-indole

| Entry | Organozinc Reagent (R-ZnX) | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 1 | Alkyl-ZnCl | Pd(dppf)Cl₂ | dppf | THF | 65 | ~60-75 |

| 2 | Aryl-ZnBr | Pd(OAc)₂ | SPhos | Toluene/THF | 80 | ~70-85 |

| 3 | Benzyl-ZnCl | Ni(acac)₂ | - | DMA | 50 | ~65-80 |

Note: The data in this table is illustrative and based on general conditions reported for Negishi couplings. rsc.orgorganic-chemistry.org

Formation of Fused-Ring Systems from this compound

The this compound scaffold is a valuable precursor for the synthesis of various fused-ring systems, which are common motifs in many biologically active natural products and pharmaceutical agents. rsc.orgnih.gov These transformations often involve the construction of a new ring fused to the indole nucleus, typically at the [b] or [c] face of the pyrrole ring.

Several classical and modern synthetic methodologies can be employed to construct such polycyclic systems.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. To utilize this compound in a Pictet-Spengler reaction, it would first need to be converted to the corresponding tryptamine derivative, 2-butyl-6-methoxy-tryptamine. This can be achieved through a Vilsmeier-Haack formylation at the 3-position, followed by reduction of the resulting aldehyde to an amine via a Henry reaction and subsequent reduction. The resulting tryptamine can then be reacted with various aldehydes to yield substituted tetrahydro-β-carbolines.

Bischler-Möhlau Indole Synthesis Analogs and Cyclization of 2-Aryl Indoles

While the Bischler-Möhlau synthesis is a primary method for indole formation, analogous intramolecular cyclizations of appropriately substituted indoles can lead to fused systems. For instance, if a functional group is introduced at the 2-butyl chain that can undergo cyclization with the N-H or C-3 position of the indole, a new ring can be formed.

More contemporary methods involve transition-metal-catalyzed intramolecular cyclizations. For example, a 2-(2-bromophenyl)-1-alkyl-1H-indole derivative, which could be synthesized from this compound via N-alkylation and subsequent Suzuki or Stille coupling, can undergo a palladium-catalyzed Heck-type cyclization to form indeno[1,2-b]indol-10(5H)-one structures. beilstein-journals.org

Carbonylative Cyclization

Carbonylative cyclization reactions offer another route to fused indole systems. beilstein-journals.org Starting from a 2-(2-haloaryl)indole, which can be prepared from this compound, a palladium-catalyzed reaction with carbon monoxide can lead to the formation of 6H-isoindolo[2,1-a]indol-6-ones. beilstein-journals.org

Table 3: Examples of Fused-Ring Systems Potentially Derived from this compound

| Fused System | Synthetic Approach | Key Intermediate |

| Tetrahydro-β-carboline | Pictet-Spengler Reaction | 2-butyl-6-methoxy-tryptamine |

| Indeno[1,2-b]indole | Intramolecular Heck Cyclization | 2-butyl-1-alkyl-3-(2-bromophenyl)-6-methoxy-1H-indole |

| Azepino[4,5-b]indole | Vinyl Azide Cyclization | This compound-3-carbaldehyde |

| 6H-Isoindolo[2,1-a]indol-6-one | Carbonylative Cyclization | 2-butyl-3-(2-halophenyl)-6-methoxy-1H-indole |

Note: This table outlines potential synthetic pathways to fused-ring systems starting from derivatives of this compound based on established methodologies for related indole compounds. beilstein-journals.orgresearchgate.net

Preclinical Biological Evaluation of 2 Butyl 6 Methoxy 1h Indole and Its Analogs

In Vitro Assessment of Biological Activities

The antimicrobial potential of indole (B1671886) derivatives has been a subject of significant research, with studies revealing a broad spectrum of activity against various bacterial and fungal strains. nih.gov While direct studies on 2-butyl-6-methoxy-1H-indole are limited, research on analogous structures provides valuable insights into their potential antimicrobial properties.

Indole derivatives are recognized as an important class of compounds in the development of new antimicrobial drugs. nih.gov Studies have confirmed that these derivatives exhibit promising antimicrobial activity against a variety of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govturkjps.org The antimicrobial efficacy of these compounds is often attributed to their unique chemical structures. nih.gov

In a study evaluating new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties, significant antibacterial activity was observed against S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 50 µg/mL. turkjps.org Notably, some indole-thiadiazole and indole-triazole derivatives demonstrated activity against MRSA that was comparable or even superior to the standard drug ciprofloxacin (B1669076). turkjps.org Specifically, compounds 2c (an indole-thiadiazole) and 3d (an indole-triazole) were more effective than ciprofloxacin against MRSA. turkjps.org Against B. subtilis, the same compounds (2c and 3c) were the most effective, with an MIC value of 3.125 µg/mL. turkjps.org

Furthermore, many of the tested indole derivatives showed good antifungal activity, particularly against Candida species. nih.gov For instance, an indole-triazole derivative (compound 3d) has been highlighted as a promising lead for both antibacterial and antifungal applications. nih.gov In another study, 6-methoxy-1H-indole-2-carboxylic acid (MICA), a related indole compound isolated from Bacillus toyonensis, demonstrated notable antifungal activity against Candida albicans and Aspergillus niger. nih.govmdpi.comresearchgate.net When formulated into a nanosponge hydrogel, MICA exhibited enhanced antimycotic activity against C. albicans compared to fluconazole. nih.govresearchgate.net

The mechanism of action for some indole derivatives has been linked to the inhibition of efflux pumps in bacteria, which is a major contributor to antibiotic resistance. japsonline.com For example, certain 2-aryl-substituted indole derivatives have shown the ability to potentiate the activity of conventional antibiotics against MRSA by inhibiting the NorA efflux pump. japsonline.com

It is important to note that the antimicrobial activity is highly dependent on the specific substitutions on the indole ring. For example, a study on N-substituted indole derivatives found that a compound with a butyl substituent exhibited enhanced and more selective bioactivity against Staphylococcus aureus compared to other analogs. researchgate.net

Table 1: Antimicrobial Activity of Selected Indole Analogs

| Compound/Analog | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole (2c) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-triazole (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-thiadiazole (2c) | B. subtilis | 3.125 | turkjps.org |

| Indole-triazole (3c) | B. subtilis | 3.125 | turkjps.org |

| 2-arylindoles (4m) | B. subtilis | 15.6 | japsonline.com |

| 2-arylindoles (4m) | S. typhi | 15.6 | japsonline.com |

| 2-(4-Aminophenyl)-1H-indole (4k) | B. subtilis | 15.6 | japsonline.com |

Indole-based compounds have demonstrated significant potential as anticancer agents, with numerous studies highlighting their antiproliferative effects against a wide array of cancer cell lines. unibo.it The core indole structure is a key feature in many natural and synthetic molecules with notable biological activities, including anticancer properties. unibo.it

While specific data on the antiproliferative activity of this compound is not extensively detailed, research on its analogs provides a strong indication of the potential of this class of compounds. For instance, a series of indole-aryl amide derivatives were evaluated for their cytotoxic effects on a panel of tumor cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). unibo.it Some of these compounds displayed significant activity against the tested cell lines, with one particular compound showing noteworthy selectivity towards HT29 colon cancer cells while not affecting healthy human intestinal cells. unibo.it

Further studies on novel indole/1,2,4-triazole hybrids revealed their potential as tubulin polymerization inhibitors. mdpi.com Several of these hybrids exhibited potent antiproliferative activity against a panel of sixty human tumor cell lines. mdpi.com For example, compounds 7h and 7j demonstrated significant anticancer effectiveness with GI50 values ranging from 1.85 to 5.76 µM and 2.45 to 5.23 µM, respectively, across most of the tested cell lines. mdpi.com Another compound, 7i, an oxime-based derivative, was identified as the most effective at inhibiting tubulin polymerization, with an IC50 value of 3.03 ± 0.11 µM, which was more potent than the standard drug CA-4. mdpi.com

The antiproliferative activity of indole derivatives is often linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a specific indole-aryl amide derivative was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. unibo.it Similarly, novel quinoline (B57606) derivatives of ursolic acid, which can be considered structurally related to indole compounds, exhibited potent activity against MDA-MB-231, HeLa, and SMMC-7721 cancer cell lines, with one compound (4d) showing IC50 values of 0.12 ± 0.01, 0.08 ± 0.01, and 0.34 ± 0.03 μM, respectively. tandfonline.com This compound was also found to induce apoptosis, arrest the cell cycle at the G0/G1 phase, and inhibit the MEK1 kinase. tandfonline.com

The presence and position of substituents on the indole ring play a crucial role in determining the antiproliferative potency. The methoxy (B1213986) group, as present in this compound, is a common feature in many biologically active indole compounds.

Table 2: Antiproliferative Activity of Selected Indole Analogs

| Compound/Analog | Cancer Cell Line(s) | Activity (IC50 or GI50 in µM) | Reference |

|---|---|---|---|

| Indole-aryl amide (5) | HT29, PC3, J6 | 2.61, 0.39, 0.37 | unibo.it |

| Indole/1,2,4-triazole hybrid (7h) | Various (60 cell lines) | 1.85 - 5.76 | mdpi.com |

| Indole/1,2,4-triazole hybrid (7j) | Various (60 cell lines) | 2.45 - 5.23 | mdpi.com |

| Indole/1,2,4-triazole hybrid (7i) | Various (60 cell lines) | 2.10 - 3.23 | mdpi.com |

| Quinoline derivative of ursolic acid (4d) | MDA-MB-231 | 0.12 ± 0.01 | tandfonline.com |

| Quinoline derivative of ursolic acid (4d) | HeLa | 0.08 ± 0.01 | tandfonline.com |

Indole-based compounds have been investigated for their inhibitory effects on a variety of enzymes implicated in different diseases. The structural versatility of the indole nucleus allows for the design of potent and selective enzyme inhibitors.

Cyclooxygenase (COX) Inhibition: Some indole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation. For instance, the 7-methoxy isomer of naproxene, (S)-(+)-6-methoxy-α-methyl-2-naphthaleneacetic acid, has been studied for its inhibitory effects on the constitutive COX-1 and inducible COX-2 enzymes. science.gov While this is a naphthalene (B1677914) derivative, the methoxy substitution is relevant to the structure of this compound.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. Several studies have explored the AChE inhibitory potential of indole derivatives. Ethanolic extracts of propolis, which contain phenolic compounds that can be structurally related to substituted indoles, have shown variable but significant inhibition of AChE. science.gov The IC50 values for some propolis extracts were as low as 0.081 ± 0.009 µg/mL. science.gov

Other Enzyme Inhibition: Indole derivatives have also been investigated as inhibitors of other enzymes. For example, indoleamine 2,3-dioxygenase 1 (IDO1) is a target in cancer immunotherapy, and indole-based structures are being explored for their IDO1 inhibitory activity. Furthermore, some indole analogs have been shown to inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. mdpi.com

It is important to note that the specific substitutions on the indole ring are critical for determining the enzyme inhibitory activity and selectivity. The presence of a butyl group at the 2-position and a methoxy group at the 6-position of the indole ring in this compound would significantly influence its interaction with the active sites of various enzymes.

Table 3: Enzyme Inhibitory Activity of Selected Indole Analogs and Related Compounds

| Compound/Analog | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Propolis Extract (P5) | Acetylcholinesterase (AChE) | 0.081 ± 0.009 µg/mL | science.gov |

| Propolis Extract (P5) | Xanthine Oxidase (XO) | 0.074 ± 0.011 µg/mL | science.gov |

| Propolis Extract (P5) | Urease | 0.080 ± 0.006 µg/mL | science.gov |

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many ligands that interact with a wide range of G-protein coupled receptors (GPCRs), including cannabinoid, serotonin (B10506), and opioid receptors.

Cannabinoid Receptors: A significant body of research has focused on aminoalkylindoles (AAIs) as cannabinoid receptor ligands. mdpi.com These compounds, which share a structural resemblance to this compound, often exhibit high affinity for both CB1 and CB2 cannabinoid receptors. nih.gov The antinociceptive activity of many AAI analogs is attributed to their agonist activity at the CB1 receptor. mdpi.com The length and nature of the alkyl chain at the N1 position and substituents at other positions of the indole ring are critical for determining the affinity and selectivity for CB1 and CB2 receptors. For example, JWH-015, a 1-propyl-2-methyl-3-(1-naphthoyl)indole, showed more than 25-fold selectivity for the CB2 receptor over the CB1 receptor. mdpi.com The addition of a methyl group at the C2 position was found to reduce affinity for CB1 receptors, thereby improving CB2 selectivity. mdpi.com Furthermore, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide was identified as a potent allosteric modulator of the CB1 receptor with a KB of 89.1 nM. acs.org

Serotonin Receptors: Indole-based structures are also prominent among serotonin (5-HT) receptor ligands. Various indole derivatives have been designed and synthesized as agonists or antagonists for different 5-HT receptor subtypes. For example, research has identified potent dual 5-HT1A receptor/serotonin transporter (SERT) compounds, such as 4-(benzothiazol-2-yl)piperidine derivatives, which show high affinity for both targets in vitro. mdpi.com Additionally, enantiomers of newly synthesized potent 5-HT1A receptor agonists have been evaluated, with the (S)-enantiomer of one compound showing promising developability properties and activity in pain models. unict.it This eutomer, (S)-1, exhibited high selectivity over other 5-HT subtypes and no interaction with μ-opioid receptors. unict.it

Opioid Receptors: While the indole nucleus is not a classic opioid pharmacophore, certain indole derivatives have been investigated for their interaction with opioid receptors. A study on indole-aryl amide derivatives showed that while most had negligible affinity for µ- and δ-opioid receptors, some compounds exhibited Ki values in the low micromolar range for the κ-opioid receptor. unibo.it

The specific substitution pattern of this compound, with a butyl group at the 2-position and a methoxy group at the 6-position, suggests that it could potentially interact with one or more of these receptor systems. The butyl group could influence lipophilicity and binding pocket interactions, while the methoxy group could participate in hydrogen bonding or other polar interactions.

Table 4: Receptor Binding Affinity of Selected Indole Analogs

| Compound/Analog | Receptor Target | Binding Affinity (Ki or KB) | Reference |

|---|---|---|---|

| Indole-aryl amides (2, 5, 7) | κ-Opioid Receptor | Low µM range | unibo.it |

| JWH-015 | CB2 Receptor | >25-fold selectivity over CB1 | mdpi.com |

Indole derivatives have been recognized for their antioxidant and anti-inflammatory activities, which are often interconnected. nih.gov Oxidative stress and inflammation are implicated in the pathogenesis of numerous diseases, making compounds with dual activity in these areas particularly valuable. mdpi.comnih.gov

Antioxidant Activity: The antioxidant properties of indole compounds are often attributed to their ability to scavenge free radicals and chelate metals. acs.org The indole nucleus itself can act as an electron donor, and the presence of specific substituents can enhance this activity. For example, the 5-methoxy group in melatonin, a well-known indoleamine, is important for its antioxidant and free radical scavenging properties. acs.org In a study on indole analogs containing triazole-5-thiol and thiazolotriazole systems, several compounds exhibited good antioxidant activity in various assays, including DPPH radical scavenging, ferric ion reducing power (FRAP), and ferrous ion metal chelating activity. innovareacademics.in

Anti-inflammatory Activity: The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), as well as the suppression of inflammatory mediators. mdpi.comnih.gov A study on a nanosponge hydrogel formulation of 6-methoxy-1H-indole-2-carboxylic acid (MICA) revealed its ability to inhibit inflammation in an in vivo model. nih.govresearchgate.net Furthermore, extracts of Ligularia fischeri, which contain indole derivatives, have been shown to exert anti-inflammatory effects by suppressing nitric oxide production and diminishing the levels of inducible nitric oxide synthase (iNOS), COX-2, and interleukin-1β in stimulated macrophages. nih.gov

Table 5: Antioxidant and Anti-inflammatory Activity of Selected Indole Analogs and Related Compounds

| Compound/Analog | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Anti-inflammatory | Inhibition of inflammation in vivo | nih.govresearchgate.net |

| Indole analogs with triazole/thiazolotriazole | Antioxidant | Good radical scavenging and metal chelating activity | innovareacademics.in |

| Ligularia fischeri extracts (containing indoles) | Anti-inflammatory | Suppression of NO, iNOS, COX-2, and IL-1β | nih.gov |

Receptor Binding and Modulation Studies (e.g., Opioid, Serotonin, Cannabinoid)

Mechanistic Investigations at the Molecular Level

Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. While a complete mechanistic profile for this specific compound is not available, studies on related indole structures provide insights into their potential modes of action.

The biological activities of indole derivatives are diverse and depend on their specific structural features, which dictate their interactions with molecular targets. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, with the active sites of proteins.

In the context of antimicrobial activity , some indole derivatives function by inhibiting bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus. japsonline.com This inhibition restores the susceptibility of resistant bacteria to conventional antibiotics. japsonline.com Molecular docking studies have shown that these indole derivatives can bind to key amino acid residues within the active site of the NorA efflux pump. japsonline.com Other indole compounds, like 6-methoxy-1H-indole-2-carboxylic acid, have been reported to cause cell membrane damage in bacteria. nih.gov

For antiproliferative activity , a primary mechanism for many indole analogs is the inhibition of tubulin polymerization. mdpi.com By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. mdpi.com Molecular modeling has been used to elucidate the binding modes of these compounds within the tubulin protein. mdpi.com Other anticancer mechanisms for indole derivatives include the inhibition of key signaling pathways, such as the Ras/Raf/MEK/ERK pathway, through the inhibition of kinases like MEK1. tandfonline.com

In terms of receptor modulation , the mechanism involves direct binding to and activation or blockade of specific receptors. For instance, cannabimimetic indoles act as agonists at cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs). mdpi.com This interaction leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. mdpi.com Computational studies suggest that while they share a common binding pocket with classical cannabinoids, the binding of aminoalkylindoles is primarily driven by steric interactions and aromatic stacking. mdpi.com Similarly, indole-based serotonin receptor ligands modulate serotonergic neurotransmission by acting as agonists or antagonists at various 5-HT receptor subtypes. mdpi.comunict.it

The anti-inflammatory and antioxidant mechanisms of indole derivatives often involve the scavenging of reactive oxygen species (ROS) and the inhibition of pro-inflammatory enzymes. nih.govacs.org The antioxidant activity of compounds like melatonin, a 5-methoxyindole, is attributed to its ability to donate a hydrogen atom from the indole nitrogen, thereby neutralizing free radicals. acs.org The anti-inflammatory effects can result from the direct inhibition of enzymes like COX and LOX, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes. mdpi.com Furthermore, some indole compounds can suppress the expression of pro-inflammatory genes by modulating transcription factors such as NF-κB.

The specific molecular mechanisms of this compound will be determined by the interplay of its butyl and methoxy substituents. The butyl group will influence its lipophilicity and how it fits into hydrophobic pockets of target proteins, while the methoxy group can form key hydrogen bonds or other polar interactions that stabilize the ligand-receptor complex.

Ligand-Protein Interaction Profiling

The initial step in evaluating a new chemical entity is to understand how it interacts with proteins, the workhorses of the cell. Molecular recognition between a ligand (like this compound) and a protein is fundamental to its biological activity. nih.gov This interaction is often the basis for the compound's therapeutic effect.

Researchers employ various techniques to profile these interactions. Computational methods, such as molecular docking, can predict the binding affinity and mode of interaction between a ligand and a protein. mdpi.com For instance, studies on indole derivatives have utilized molecular docking to evaluate their binding to enzymes like tyrosinase. mdpi.com Experimental techniques, including surface plasmon resonance (SPR), provide real-world data on binding kinetics and affinity. nih.gov

The specific interactions of this compound and its analogs with various protein targets are a key area of investigation. For example, analogs of this compound have been studied for their binding to sigma-2 (σ2) receptors, which are of interest in cancer imaging and therapy. upenn.edu The affinity of these ligands for their target proteins is a critical determinant of their potency and potential for further development. The table below summarizes the interaction profiles of some indole analogs.

| Compound/Analog | Target Protein/Receptor | Binding Affinity (Ki) | Interaction Details |

| (±)-7 (a dimethoxy-tetrahydroisoquinoline analog) | σ2 Receptor | 0.59 ± 0.02 nM | High affinity and selectivity for σ2 over σ1 receptors. upenn.edu |

| (±)-8 (desmethyl analogue of (±)-7) | σ2 Receptor | 4.92 ± 0.59 nM | Moderate subtype selectivity. upenn.edu |

| Fluorinated SP-141 analogues | MDM2 protein | 1.25–20 µM (concentration range for binding) | Confirmed binding to MDM2. nih.gov |

| Indole-2-carboxamide derivatives | MmpL3 transporter | MIC = 0.68 and 0.88 μM | Potent antitubercular agents. nih.gov |

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, p53, Tubulin)

Beyond simple binding, a compound's ability to modulate cellular signaling pathways is a crucial aspect of its biological evaluation. These intricate networks of proteins and molecules control fundamental cellular processes like growth, proliferation, and death. Key pathways often investigated include NF-κB, MAPK, p53, and the tubulin network.

NF-κB (Nuclear Factor-kappa B): This pathway is a central regulator of inflammation and immune responses. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit NF-κB signaling. nih.gov This inhibition can occur through mechanisms like preventing the phosphorylation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm. nih.gov

MAPK (Mitogen-Activated Protein Kinase): The MAPK pathway is involved in cell proliferation, differentiation, and survival. nih.gov Some indole derivatives have demonstrated the ability to modulate MAPK signaling, which can contribute to their anti-cancer effects. nih.gov

p53: Known as the "guardian of the genome," the p53 tumor suppressor protein plays a critical role in preventing cancer formation. embopress.org It can induce cell cycle arrest or apoptosis in response to cellular stress. tandfonline.com Certain indole compounds have been found to modulate p53 activity, enhancing its tumor-suppressive functions. nih.gov